molecular formula C13H10N2OS2 B7738092 (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone

(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone

Cat. No.: B7738092
M. Wt: 274.4 g/mol
InChI Key: CEVICOMWXDFKMD-UHFFFAOYSA-N
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Description

The compound “(2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone” features a quinazolinone core substituted with a thiophenyl methanone moiety. Quinazolinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 2-mercapto (-SH) group at position 2 of the quinazolinone ring enhances reactivity, enabling S-substitution for targeted drug design .

This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which have been synthesized via eco-friendly methods like deep eutectic solvents (DES) and phase-transfer catalysis (PTC) . Its structural uniqueness lies in the hybrid architecture merging quinazolinone’s rigidity with thiophene’s π-electron richness, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(2-sulfanylidene-1,4-dihydroquinazolin-3-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-12(11-6-3-7-18-11)15-8-9-4-1-2-5-10(9)14-13(15)17/h1-7H,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVICOMWXDFKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=S)N1C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8N2OS2\text{C}_{11}\text{H}_8\text{N}_2\text{OS}_2

This compound features a quinazoline core with a mercapto group and a thiophene moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of mercaptoquinazoline derivatives. For instance, compounds derived from 2-mercaptoquinazolinones have shown selective inhibition against human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in various cancers. These inhibitors can disrupt tumor growth by modulating pH levels in the tumor microenvironment .

Table 1: Inhibitory Activity Against hCA Isoforms

CompoundhCA I InhibitionhCA II InhibitionhCA IX InhibitionhCA XII Inhibition
2-MercaptoquinazolinoneLowModerateHighHigh
This compoundTBDTBDTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of metalloenzymes such as carbonic anhydrases. The thiol group (-SH) in the mercaptoquinazoline structure interacts with zinc ions in the active site of these enzymes, leading to competitive inhibition. This interaction is crucial for regulating physiological processes such as acid-base balance and fluid secretion .

Case Studies

  • Study on Selective Inhibition : A recent study evaluated various derivatives of mercaptoquinazolines for their selectivity against different hCA isoforms. Compounds similar to this compound exhibited promising selectivity profiles, suggesting their potential use in targeted cancer therapies .
  • Antimicrobial Effects : Another research effort focused on the antimicrobial properties of quinazoline derivatives. The findings indicated that certain modifications to the quinazoline structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties worth exploring.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of 2-mercaptoquinazolinones exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown selective inhibition against human carbonic anhydrases (hCA IX and hCA XII), which are associated with tumor progression. In a study, various derivatives were synthesized and tested for their inhibitory activities, revealing promising results against these isoforms at low concentrations .

2. Antimicrobial Properties
Compounds containing the quinazolinone moiety have demonstrated antimicrobial activities. The presence of the thiol group in (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone enhances its interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth. This has been observed in several studies focusing on the synthesis of similar compounds and their biological evaluations.

Case Studies

1. In Vitro Studies
A notable case study evaluated the anticancer activity of a series of 3H-quinazolinone derivatives, including those derived from this compound. The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

2. Mechanistic Insights
Another study focused on understanding the mechanism behind the antitumor activity of these compounds. It revealed that the interaction between the thiol group and specific target proteins could lead to apoptosis in cancer cells, providing insights into how modifications to the quinazolinone structure can enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
2-MercaptoquinazolinoneAntitumorhCA IX0.5
Thiophene DerivativeAntimicrobialVarious Microbes10
Quinazolinone DerivativeAntitumorCancer Cell Lines15

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methanone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Solubility Profile Reference
(2-Mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone Quinazolinone-thiophene Thiophen-2-yl, -SH Carbonic anhydrase IX/XII inhibition 56–67% Moderate (logP ~3.2)
(5-Methoxy-3-methylbenzo[b]thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone Benzo[b]thiophene 3,4,5-Trimethoxyphenyl Tubulin polymerization (IC50: 1.2 µM) 52% Low (logP ~4.1)
(1,1-Dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone Cyclopenta[b]thiophene-sulfonylpiperazine Piperazine-sulfonyl, fluorophenyl Phosphatase inhibition (IC50: 0.14 µM) 67% High (logP ~2.8)
(3-Amino-4-(benzothiazol-2-yl)-5-(2’,3′,4′,6-tetra-O-acetyl-β-D-glucopyranosylthio)thiophen-2-yl)(4-chlorophenyl)methanone Thiophene-thioglycoside Acetylated glucopyranosyl, benzothiazole Antimicrobial (MIC: 8 µg/mL) 55–60% Moderate (logP ~3.5)

Key Observations :

Bioactivity: The target compound’s carbonic anhydrase inhibition contrasts with the tubulin polymerization activity of benzo[b]thiophene derivatives . Sulfonylpiperazine-substituted methanones (e.g., T-08) exhibit phosphatase inhibition, highlighting the role of polar sulfonyl groups in enzyme targeting .

Synthetic Accessibility: The target compound’s synthesis (56–67% yield) aligns with similar thioglycosides (55–60%), whereas DES-based methods for 2-mercaptoquinazolinones offer greener alternatives compared to traditional chromatography .

Solubility and logP :

  • The thioglycoside derivatives (e.g., compound 6b) show improved aqueous solubility due to acetylated sugar moieties, whereas benzo[b]thiophene derivatives exhibit higher lipophilicity (logP ~4.1), favoring membrane permeability .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The thiophen-2-yl methanone group in the target compound forms intermolecular C-H···S interactions, as observed in crystallographic studies of analogous thiophene methanones . This contrasts with sulfonylpiperazine derivatives, where N-H···O bonds dominate .
  • Metabolic Stability: S-substituted quinazolinones (e.g., 2-mercapto derivatives) are prone to oxidative metabolism at the -SH group, whereas glycosylated thiophenes exhibit prolonged half-lives due to steric shielding by sugar units .

Computational and Analytical Insights

  • Density Functional Theory (DFT): Studies on similar methanones using B3LYP/6-31G* methods reveal that electron-withdrawing groups (e.g., -SO2 in T-08) enhance electrophilicity, critical for covalent enzyme inhibition .
  • Hirshfeld Surface Analysis: Crystal packing of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone shows 12% S···H interactions, compared to 8% in non-thiolated analogues, underscoring sulfur’s role in molecular cohesion .

Preparation Methods

Thiourea-Mediated Cyclization

Anthranilic acid (1a ) reacts with thiophene-2-carbonyl chloride (1b ) in the presence of phosphorus oxychloride (POCl₃) to form 2-(thiophen-2-ylcarbonyl)anthranilic acid (1c ). Subsequent treatment with thiourea in refluxing ethanol induces cyclocondensation, yielding the quinazolinone ring with an embedded mercapto group.

Reaction Conditions

StepReagents/ConditionsIntermediateYield
1POCl₃, DCM, 0°C → rt1c 78%
2Thiourea, EtOH, reflux, 12hTarget65%

Mechanistic Insight : Thiourea acts as both a sulfur donor and a cyclizing agent, facilitating intramolecular nucleophilic attack by the thiolate anion on the carbonyl carbon.

Isothiocyanate Route

2-Amino-5-nitrobenzoic acid (2a ) is treated with thiophene-2-carbonyl isothiocyanate (2b ) in acetone under basic conditions (K₂CO₃), forming a thiocarbamate intermediate (2c ). Acidic hydrolysis with HCl removes the nitro group and induces cyclization to the mercaptoquinazolinone.

Key Data

  • Temperature: 50°C

  • Time: 8h

  • Yield: 62%

Method 2: Acylation of Preformed 2-Mercaptoquinazolin-4(3H)-one

Direct Acylation with Thiophene-2-Carbonyl Chloride

2-Mercaptoquinazolin-4(3H)-one (3a ), synthesized via Niementowski’s method, undergoes acylation with thiophene-2-carbonyl chloride (3b ) in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

Optimized Conditions

ParameterValue
SolventTHF
BaseEt₃N (2.5 equiv)
Temperature0°C → rt
Reaction Time6h
Yield71%

Side Reactions : Competing O-acylation is mitigated by maintaining low temperatures and stoichiometric base.

Microwave-Assisted Acylation

A mixture of 3a and 3b in dimethylformamide (DMF) irradiated at 100°C for 20 minutes achieves 83% yield, reducing reaction time tenfold compared to conventional heating.

Method 3: Multi-Component Reaction Approaches

One-Pot Synthesis via H₂O₂-Mediated Oxidative Cyclization

2-Amino-N-methylbenzamide (4a ), thiophene-2-carbaldehyde (4b ), and dimethyl sulfoxide (DMSO) react in the presence of H₂O₂ (30%) at 150°C. DMSO serves as a carbon source, while H₂O₂ promotes oxidative cyclization.

Reaction Pathway

  • Formation of Schiff base between 4a and 4b .

  • DMSO-mediated cyclization to quinazolinone.

  • H₂O₂-induced oxidation to install the mercapto group.

Performance Metrics

  • Yield: 68%

  • Purity (HPLC): 95%

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Thiourea Cyclization6590High atom economyLong reaction time (12h)
Direct Acylation7193Mild conditionsRequires pre-synthesized 3a
Microwave Acylation8397Rapid synthesisSpecialized equipment needed
H₂O₂-Mediated6895Green chemistry compliantHigh temperature (150°C)

Trends : Microwave and H₂O₂-based methods offer superior efficiency but face scalability challenges. Classical acylation balances yield and practicality .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by thiolation and coupling with a thiophene carbonyl group. Key steps include:

  • Thiolation : Use of sulfurizing agents like Lawesson’s reagent or P4S10 under anhydrous conditions to introduce the mercapto group .
  • Coupling : Employing cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution for thiophene-methanone linkage .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and stereochemistry. For example, the thiophene ring’s planarity and quinazolinone’s tautomeric form can be confirmed .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~190 ppm). HSQC and HMBC correlations map connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 315.0421 for C13H9N2OS2) .

Advanced Research Questions

Q. How do electronic properties of the thiophene and quinazolinone moieties influence reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiophene’s electron-rich π-system and quinazolinone’s electron-deficient core create charge-transfer interactions .
  • Electrochemical Analysis : Cyclic voltammetry in DMSO reveals redox peaks correlating with thiol (-SH) oxidation (~0.8 V vs. Ag/AgCl) and quinazolinone reduction (-1.2 V) .
  • Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO) quantifies intramolecular charge transfer .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • SAR Analysis : Compare analogs (e.g., replacing thiophene with furan) to isolate structural determinants of activity. For example, thiophene’s sulfur enhances membrane permeability vs. furan’s oxygen .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s test) to pooled data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can computational models predict binding modes to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets. The quinazolinone scaffold mimics purine binding, while thiophene contributes hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -8 kcal/mol for kinase inhibition) .

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